molecular formula C17H15F3N4O3S B2377184 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1040646-15-8

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2377184
CAS RN: 1040646-15-8
M. Wt: 412.39
InChI Key: KJAYURATAFBPDP-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyrimidinone derivative with a trifluoromethyl group attached to a benzyl group, and a dioxido-tetrahydrothiophene group. The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its ability to enhance chemical stability and lipophilicity .


Chemical Reactions Analysis

The trifluoromethyl group in the compound could potentially undergo various reactions. For instance, trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the environment. The trifluoromethyl group is known to enhance chemical stability and lipophilicity .

Scientific Research Applications

  • Synthesis and Antimicrobial Potential : A study by Deohate & Palaspagar (2020) involved the synthesis of pyrimidine-linked pyrazole heterocyclics, similar to the compound . The research demonstrated the potential of these compounds in antibacterial and insecticidal activities.

  • Anticancer and Anti-5-lipoxygenase Agents : Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, including structures similar to the compound mentioned. These were evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential use in cancer and inflammation treatment (Rahmouni et al., 2016).

  • Antimicrobial Activity : Abdel-Gawad et al. (2003) reported the synthesis of pyrazolo[3,4-d]pyrimidines with significant in vitro antimicrobial activity. This study shows the potential of such compounds, including the one , in combating microbial infections (Abdel-Gawad et al., 2003).

  • Antimicrobial and Anticancer Agents : Hafez, El-Gazzar, & Al-Hussain (2016) worked on pyrazole derivatives that bear resemblance to the compound . These compounds exhibited noteworthy antimicrobial and anticancer activities, suggesting potential therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Structural Analysis and Biological Activity : Kumara, Naveen, & Lokanath (2017) analyzed new pyrazole derivatives, structurally similar to the compound . Their study included crystal structure analysis and evaluation of biological activities, providing insights into the structural features that contribute to their biological properties (Kumara, Naveen, & Lokanath, 2017).

  • Antiviral Properties and Enzyme Inhibition : Munier-Lehmann et al. (2015) discovered that 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, with structures similar to the compound , possess significant antiviral properties and inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis (Munier-Lehmann et al., 2015).

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3S/c18-17(19,20)12-3-1-11(2-4-12)8-23-10-21-15-14(16(23)25)7-22-24(15)13-5-6-28(26,27)9-13/h1-4,7,10,13H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAYURATAFBPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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